6-(2-chlorophenoxy)hexyl thiocyanate
Description
6-(2-Chlorophenoxy)hexyl thiocyanate is a thiocyanate derivative characterized by a hexyl chain terminated with a thiocyanate (-SCN) group and substituted at the 6-position with a 2-chlorophenoxy moiety. Its structure combines aromatic chlorophenol, ether, and thiocyanate functionalities, which may confer unique reactivity and physicochemical properties.
Properties
IUPAC Name |
6-(2-chlorophenoxy)hexyl thiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNOS/c14-12-7-3-4-8-13(12)16-9-5-1-2-6-10-17-11-15/h3-4,7-8H,1-2,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBNXLBYLUPSIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCCCSC#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-(2-Chlorophenoxy)hexyl thiocyanate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium thiocyanate (NaSCN).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various thiocyanate derivatives.
Scientific Research Applications
Chemistry: In chemistry, 6-(2-chlorophenoxy)hexyl thiocyanate is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in studying enzyme inhibition and receptor binding. Its structural similarity to certain biological molecules allows it to be used as a probe in biochemical assays.
Medicine: In medicinal chemistry, 6-(2-chlorophenoxy)hexyl thiocyanate is explored for its potential therapeutic properties. It may serve as a precursor for drug development, particularly in the design of new pharmaceuticals targeting specific diseases.
Industry: Industrially, the compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 6-(2-chlorophenoxy)hexyl thiocyanate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate interaction. In receptor binding studies, it may interact with specific receptors, modulating their activity.
Molecular Targets and Pathways Involved:
Enzymes: Specific enzymes that are targeted by the compound.
Receptors: Receptors that the compound binds to, affecting signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
The provided evidence focuses on thiocyanate-containing heterocycles (e.g., thiadiazoles, thiazolidinones) and unrelated compounds like hexamethylene diisocyanate.
Table 1: Key Properties of Thiocyanate Derivatives from –4
Key Observations:
Reactivity of Thiocyanate Group: Thiocyanate derivatives in the evidence react with hydrazonoyl halides and active chloromethylene compounds to form complex heterocycles (e.g., thiadiazoles) . The -SCN group in 6-(2-chlorophenoxy)hexyl thiocyanate may exhibit similar nucleophilic reactivity, though steric effects from the hexyl chain and 2-chlorophenoxy group could alter reaction pathways.
Thermal Stability: Melting points of thiocyanate-based heterocycles range widely (144–326°C), influenced by aromaticity and hydrogen bonding . The hexyl chain in 6-(2-chlorophenoxy)hexyl thiocyanate may reduce melting points compared to rigid heterocycles.
Spectroscopic Signatures: IR spectra of thiocyanate derivatives show strong CO stretches (~1630–1670 cm⁻¹) and C=N/C=S vibrations . For 6-(2-chlorophenoxy)hexyl thiocyanate, expect additional signals for ether (C-O-C) and aryl chloride (C-Cl) groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
